4-(1-chloroethyl)-1,3-thiazole
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Overview
Description
4-(1-chloroethyl)-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chloroethyl group. Thiazoles are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications . The thiazole ring consists of a five-membered structure containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-chloroethyl)-1,3-thiazole typically involves the reaction of thiazole with chloroethyl reagents under controlled conditions. One common method is the alkylation of thiazole with 2-chloroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(1-chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can have significant biological and industrial applications .
Scientific Research Applications
4-(1-chloroethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral activities.
Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-chloroethyl)-1,3-thiazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This compound can also interact with DNA, potentially leading to cytotoxic effects that are useful in cancer treatment .
Comparison with Similar Compounds
- 2-Chloroethylthiazole
- 4-Methylthiazole
- 2-Amino-4-chlorothiazole
Comparison: 4-(1-chloroethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloroethylthiazole, it has different steric and electronic properties that can influence its interaction with biological targets. The presence of the chloroethyl group also differentiates it from other thiazole derivatives like 4-methylthiazole and 2-amino-4-chlorothiazole, which have different functional groups and thus different applications .
Properties
CAS No. |
3364-77-0 |
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Molecular Formula |
C5H6ClNS |
Molecular Weight |
147.63 g/mol |
IUPAC Name |
4-(1-chloroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6ClNS/c1-4(6)5-2-8-3-7-5/h2-4H,1H3 |
InChI Key |
VPDBUCBSTDRGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)Cl |
Origin of Product |
United States |
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